3-(3-Bromophenyl)-2-oxopropanoic acid
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Overview
Description
3-(3-Bromophenyl)-2-oxopropanoic acid is a chemical compound used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads . It is insoluble in water .
Molecular Structure Analysis
The molecular formula of this compound is C9H9BrO2 . The InChI Key is DWKWMFSWLCIMKI-UHFFFAOYSA-N . Unfortunately, I could not find specific information on the 3D conformer or crystal structure of this compound.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it is used in the synthesis of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .Physical and Chemical Properties Analysis
This compound is a white to orange powder . It has a molecular weight of 229.07 g/mol . It is insoluble in water . The compound has a density of 1.6±0.1 g/cm3, a boiling point of 344.1±25.0 °C at 760 mmHg, and a melting point of 69.0-78.0°C .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The synthesis of various heterocyclic compounds has been a significant application of 3-(3-Bromophenyl)-2-oxopropanoic acid derivatives. Studies have shown the efficient reaction of 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives with terminal alkynes, catalyzed by palladium and copper(I) iodide, to produce (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene]acetic acid derivatives (Kobayashi, Hashimoto, Fukamachi, & Konishi, 2008). Similar compounds have also been synthesized from the reaction of ethyl 3-aryl-3-bromo-2-oxopropanoates with o-phenylenediamine (Gorbunova & Mamedov, 2006).
Antimicrobial Activities
Another significant application is in exploring the antimicrobial properties of derivatives. Research has been conducted on the in vitro activities of 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones against common and emerging yeasts and molds. These derivatives have displayed broad-spectrum in vitro activity, particularly against Aspergillus spp. and fluconazole-resistant yeast isolates (Buchta et al., 2004).
Inhibitory Effects on Isoenzymes
Derivatives of this compound have been investigated for their inhibitory effects on various isoenzymes. For example, dimethoxybromophenol derivatives incorporating cyclopropane moieties have been tested as inhibitors of the carbonic anhydrase enzyme, showing excellent inhibitory effects in low nanomolar ranges (Boztaş et al., 2015).
Chemoenzymatic Reductions
The chemoenzymatic reduction of 2-oxo acids, such as 3-aryl-2-oxopropanoic acids, has been a focus area, especially in producing enantiomerically pure phenyllactic acids. d-Lactate dehydrogenase from Staphylococcus epidermidis has been used for reducing a broad spectrum of 2-oxo acids, including derivatives of this compound, with excellent enantioselectivity (Sivanathan et al., 2015).
Safety and Hazards
Future Directions
While specific future directions for 3-(3-Bromophenyl)-2-oxopropanoic acid are not available, related compounds such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide have been synthesized and tested for potential anticancer effects . This suggests that bromophenyl compounds may have potential applications in medicinal chemistry.
Properties
IUPAC Name |
3-(3-bromophenyl)-2-oxopropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4H,5H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSGMTRQCHIFQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207910-90-5 |
Source
|
Record name | 3-(3-bromophenyl)-2-oxopropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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